Plecanatide works by activating guanylate cyclase-C, an enzyme in the gut. This activation increases levels of cyclic guanosine monophosphate (cGMP), a molecule that helps regulate intestinal fluid secretion and motility [].
Multiple clinical trials have investigated plecanatide's efficacy in treating CIC. These studies involved administering plecanatide capsules to adult participants and measuring improvements in complete spontaneous bowel movements (CSBMs) per week [, ]. The results showed that plecanatide increased CSBMs compared to placebo, leading to its approval for CIC treatment [, ].
Researchers are exploring the potential of plecanatide for other gastrointestinal conditions. Some studies have looked at its effects on Irritable Bowel Syndrome (IBS) with constipation (IBS-C) but the results have been mixed [, ]. More research is needed to determine plecanatide's effectiveness for IBS-C.
Plecanatide is a synthetic peptide and a guanylate cyclase-C agonist, primarily used for the treatment of chronic idiopathic constipation. It is structurally similar to the human endogenous peptide uroguanylin, differing by a single amino acid substitution. The molecular formula of plecanatide is C65H104N18O26S4, and it has a molecular weight of approximately 1682 Daltons. The peptide consists of 16 amino acids, with a specific sequence that includes two disulfide bonds, contributing to its structural stability and biological activity .
Plecanatide functions by activating guanylate cyclase-C receptors located on the surface of intestinal epithelial cells. This activation catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. The increase in cGMP levels leads to the phosphorylation of cystic fibrosis transmembrane conductance regulator (CFTR) proteins, resulting in the secretion of chloride ions into the intestinal lumen. This process draws water into the gastrointestinal tract, softening stool and facilitating its passage .
The primary biological activity of plecanatide lies in its ability to enhance intestinal fluid secretion and accelerate gastrointestinal transit. By activating guanylate cyclase-C, plecanatide increases cGMP levels, which promotes chloride and bicarbonate secretion into the intestinal lumen. This mechanism not only alleviates constipation but also has been observed to exhibit anti-nociceptive effects in animal models, suggesting potential applications in managing visceral pain associated with gastrointestinal disorders .
Plecanatide can be synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the sequence and structure of peptides. The synthesis involves stepwise addition of protected amino acids to a solid support, followed by deprotection steps to yield the final peptide product. The formation of disulfide bonds is crucial for maintaining the structural integrity of plecanatide and is typically achieved through oxidation reactions during or after synthesis .
Plecanatide is primarily indicated for the treatment of chronic idiopathic constipation in adults. It is administered orally and has been shown to significantly improve bowel movement frequency and stool consistency in clinical trials. Additionally, due to its mechanism of action involving guanylate cyclase-C activation, plecanatide may have potential applications in treating other gastrointestinal disorders characterized by altered motility or fluid secretion .
Plecanatide has been evaluated for potential drug interactions and has shown minimal risk for clinically significant interactions with other medications. In vitro studies indicate that plecanatide does not act as a substrate or inhibitor for major drug transporters such as P-glycoprotein or breast cancer resistance protein. Furthermore, its systemic absorption is negligible, meaning that it primarily exerts its effects locally within the gastrointestinal tract without significant interaction with systemic processes .
Plecanatide is part of a class of drugs known as guanylate cyclase-C agonists. Other notable compounds in this category include:
Plecanatide's unique characteristics include:
This combination of attributes positions plecanatide as a valuable therapeutic option for managing chronic constipation while minimizing systemic side effects associated with many other gastrointestinal medications .
Plecanatide, a 16-amino acid peptide with the sequence H-Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH featuring two disulfide bonds between cysteines 4-12 and 7-15, presents significant synthetic challenges that require specialized solid-phase peptide synthesis methodologies [24] [28]. The molecular formula C65H104N18O26S4 with a molecular weight of 1682 Daltons necessitates careful optimization of synthesis protocols to achieve acceptable yields and purity [28] [29].
The predominant synthetic approach for plecanatide employs Fmoc-based solid-phase peptide synthesis utilizing 9-fluorenylmethyloxycarbonyl protection strategy combined with tert-butyl side chain protection [1] [2]. This methodology involves sequential coupling of protected amino acids from the C-terminus to N-terminus while the growing peptide chain remains anchored to a solid support resin [3] [4]. The synthesis typically begins with Fmoc-Leucine-OH as the first amino acid coupled to Wang resin or 2-chlorotrityl chloride resin, establishing the foundation for peptide chain elongation [1] [8].
Recent patent developments have demonstrated innovative fragment condensation approaches that combine liquid-phase synthesis of hexapeptide fragments with subsequent coupling to solid-phase resin using enzymatic methods [1]. This hybrid methodology exploits the pseudo-dilution effect of solid-phase resin to protect cysteine residues at diverse positions, enabling selective synthesis of two disulfide rings directly on the resin before cleavage and purification [1].
Alternative synthesis strategies have explored the implementation of secondary cyclization protocols that perform programmed reactions on Wang resin as solid-phase carrier, followed by condensation reactions optimized for plecanatide's complex disulfide bond pattern [8]. These methodologies demonstrate improved directional efficiency and higher product yields compared to conventional linear synthesis approaches [8].
Synthesis Approach | Resin Type | Coupling Efficiency | Crude Purity |
---|---|---|---|
Standard Fmoc-Solid-Phase Peptide Synthesis | Wang Resin | 85-92% | 65-75% |
Fragment Condensation-Enzymatic Coupling | Solid-Phase Resin | 88-95% | 70-80% |
Secondary Cyclization Protocol | Wang Resin | 90-96% | 75-85% |
The selection of appropriate resin systems represents a critical factor in plecanatide synthesis success, with Wang resin and 2-chlorotrityl chloride resin emerging as the preferred solid supports [1] [2] [12]. Wang resin provides the most stable bond between the peptide chain and resin matrix, resulting in consistent yields of crude peptide products, which proves particularly advantageous for complex peptides containing multiple cysteine residues [12] [13].
2-chlorotrityl chloride resin offers unique advantages for plecanatide synthesis, particularly for peptides containing cysteine, histidine, or proline in the C-terminal position [12]. The high reactivity of the functional group on 2-chlorotrityl chloride resin enables coupling of the first amino acid without activation of the carboxyl group, minimizing racemization risks that are especially problematic for cysteine-containing peptides [12]. However, this resin type demonstrates sensitivity to temperature and humidity variations during synthesis, requiring careful environmental control to maintain bond stability [12].
Optimal resin activation protocols for plecanatide synthesis involve treatment with thionyl chloride in anhydrous dichloromethane to restore reactivity in moisture-compromised resin [10]. Research demonstrates that 25% thionyl chloride concentration in anhydrous dichloromethane achieves up to 80% resin activation within 5 minutes, while 2% thionyl chloride concentration enables 44% activation suitable for shorter peptide synthesis [10]. The activation process significantly impacts resin loading capacity, with properly activated 2-chlorotrityl chloride resin achieving loading levels of 1.28-1.51 milliequivalents per gram [10].
Resin substitution degree optimization for plecanatide synthesis typically employs loading levels ranging from 0.2 to 1.8 millimoles per gram, with lower loading levels preferred to prevent interchain entanglement during peptide elongation [1] [36]. Wang resin with substitution degrees of 0.10-0.50 millimoles per gram demonstrates superior performance for complex peptides, providing adequate coupling efficiency while minimizing aggregation-related side reactions [8] [36].
Resin Type | Loading Capacity | Activation Time | Substitution Degree |
---|---|---|---|
Wang Resin | 0.45 mmol/g | Not Required | 0.10-0.50 mmol/g |
2-Chlorotrityl Chloride | 1.59 mmol/g | 5-60 minutes | 0.52-1.51 mmol/g |
Polyethylene Glycol-Polystyrene | 0.27 mmol/g | Not Required | 0.20-0.40 mmol/g |
Coupling efficiency optimization for plecanatide synthesis requires careful selection of activation systems and coupling reagents to accommodate the peptide's complex structure and tendency toward aggregation [18] [22]. The standard coupling systems employed include single condensing agents such as N,N'-diisopropylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and various aminium and phosphonium-based reagents [1] [18].
N,N'-diisopropylcarbodiimide combined with 1-hydroxybenzotriazole represents the most widely utilized two-component coupling system for plecanatide synthesis, providing consistent activation of carboxyl groups while suppressing racemization [1] [20]. Alternative two-component systems including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide with N-hydroxysuccinimide demonstrate comparable efficiency with reduced formation of unwanted side products [1] [16].
Advanced coupling reagents such as PyBOP, HBTU, and HATU offer enhanced coupling efficiency for difficult sequences common in plecanatide synthesis [1] [18]. Phosphonium-based reagents including PyCLOCK and PyAOP provide particular advantages for slow couplings and cyclization reactions, as they do not react with free amino groups and therefore avoid chain termination through guanidine side product formation [18]. These properties render such reagents especially valuable for incorporating hindered amino acids and synthesizing complex disulfide-containing peptides [18].
Optimization strategies for challenging coupling steps involve implementation of double coupling protocols, extended reaction times, and elevated temperatures up to 90°C for particularly difficult sequences [15] [21]. The use of cosolvents such as N-methyl-2-pyrrolidone and hexafluoroisopropanol helps reduce peptide aggregation during chain elongation, improving overall coupling efficiency [21]. Pseudoproline derivatives and depsipeptide building blocks serve as effective aggregation-disrupting modifications, introducing conformational flexibility that prevents β-sheet formation during synthesis [21].
Coupling Reagent | Coupling Efficiency | Racemization Rate | Reaction Time |
---|---|---|---|
N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole | 88-94% | <0.5% | 45-90 minutes |
PyBOP/N,N-diisopropylethylamine | 92-97% | <0.2% | 30-60 minutes |
HBTU/1-hydroxybenzotriazole | 90-96% | <0.3% | 30-75 minutes |
PyCLOCK | 94-98% | <0.1% | 60-120 minutes |
Disulfide bond formation in plecanatide synthesis presents exceptional complexity due to the requirement for selective formation of two specific disulfide bridges between cysteines 4-12 and 7-15 while avoiding misfolded isomers [6] [7]. The peptide contains four cysteine residues that must pair correctly to achieve the native bioactive conformation, necessitating sophisticated cyclization strategies [6] [11].
The predominant approach for plecanatide disulfide formation employs orthogonal cysteine protection strategies using trityl, acetamidomethyl, and other acid-labile protecting groups that enable selective deprotection and oxidation [1] [11]. Cyclization reagents including piperidine in N,N-dimethylformamide, hydrogen peroxide in N,N-dimethylformamide, iodine in N,N-dimethylformamide, and dimethyl sulfoxide in various solvent systems facilitate controlled disulfide bond formation under mild conditions [1] [7].
On-resin disulfide bond formation strategies have demonstrated significant advantages for plecanatide synthesis by exploiting the pseudo-dilution effect of the solid support to favor intramolecular cyclization over intermolecular oligomerization [1] [23]. This approach enables direct synthesis of the correctly folded peptide while still attached to the resin, eliminating the need for solution-phase refolding procedures that often result in complex mixtures of disulfide isomers [23] [38].
Alternative oxidative folding methodologies utilize air oxidation, iodine-mediated oxidation, and enzyme-catalyzed disulfide formation to achieve native plecanatide structure [7] [37]. Research demonstrates that controlled oxidative folding in aqueous buffer systems at pH 8.0-8.5 with appropriate redox couples such as reduced and oxidized glutathione can achieve correct disulfide pairing, though yields are typically lower than on-resin methods [37].
One-pot disulfide-driven synthesis protocols have emerged as efficient alternatives, incorporating sulfenylation of protected cysteine side chains followed by disulfide ligation and subsequent intramolecular cyclization [7]. These methodologies enable high-purity cyclic disulfide peptide production through simple resin cleavage procedures, avoiding complicated workup procedures required for solution-phase approaches [7].
Cyclization Method | Success Rate | Purity | Yield |
---|---|---|---|
On-resin Hydrogen Peroxide/N,N-dimethylformamide | 85-92% | 75-85% | 65-75% |
Iodine/N,N-dimethylformamide | 80-88% | 70-80% | 60-70% |
Air Oxidation pH 8.5 | 70-80% | 60-75% | 45-60% |
One-pot Sulfenylation-Cyclization | 88-95% | 80-90% | 70-80% |
Large-scale purification of plecanatide presents formidable challenges due to the peptide's complex structure, multiple cysteine residues, and tendency to form aggregates during processing [9] [33]. Reversed-phase high-performance liquid chromatography remains the most widely utilized technique for plecanatide purification, though scaling from analytical to preparative levels requires extensive optimization [17] [33] [34].
The primary purification challenge involves removal of synthesis-related impurities including truncated sequences, deletion peptides, and incorrectly folded disulfide isomers that co-elute with the target product [9]. Traditional lyophilization processes for plecanatide have demonstrated problematic enrichment of residual acetamide impurities ranging from 88 to 453 parts per million among tested batches, significantly hindering commercialization efforts [9].
Precipitation-based purification processes offer advantages in reducing residual acetamide content below 50 parts per million and achieving higher bulk density compared to lyophilized products [9]. However, these methodologies introduce complications through high levels of residual solvents, particularly isopropanol reaching concentrations as high as 90,000 parts per million due to solvent removal difficulties [9]. Thermal degradation during vacuum drying at 45°C creates alpha-aspartic acid-9-plecanatide impurities with relative retention times of approximately 1.33, limiting shelf life and product acceptance windows [9].
Advanced purification strategies have implemented solvent exchange protocols replacing acetonitrile-water systems with isopropanol-water followed by rotary evaporation to reduce isopropanol to critical low levels below 5% [9]. Sequential freeze-drying procedures involving initial sublot lyophilization followed by reconstitution in water and final freeze-drying achieve acceptable residual solvent levels for pharmaceutical applications [9].
Linear scale-up methodologies for preparative reversed-phase high-performance liquid chromatography maintain proportional relationships between analytical and preparative parameters including flow rate, column dimensions, and injection volume [17] [34]. Method optimization involves particle size adjustments to match preparative scale limitations, gradient focusing around target peaks to enhance resolution, and volume overload studies to determine maximum sample loading without contamination [34].
Purification Method | Purity Achievement | Residual Solvents | Processing Time |
---|---|---|---|
Standard Lyophilization | 90-95% | Acetamide: 88-453 ppm | 24-48 hours |
Precipitation-Vacuum Drying | 92-97% | Isopropanol: <5000 ppm | 36-72 hours |
Sequential Freeze-Drying | 95-98% | Total: <500 ppm | 48-96 hours |
Preparative Reversed-Phase High-Performance Liquid Chromatography | 98-99% | Acetonitrile: <50 ppm | 12-24 hours |